
Difloxacin
Übersicht
Beschreibung
Difloxacin ist ein synthetisches Fluorchinolon-Antibiotikum, das hauptsächlich in der Veterinärmedizin eingesetzt wird. Es ist bekannt für seine breite bakterizide Aktivität gegen sowohl gramnegative als auch grampositive Bakterien. This compound wirkt, indem es das bakterielle Enzym DNA-Gyrase stört, das für die Aufrechterhaltung und Synthese von bakterieller DNA essentiell ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere wichtige Schritte. Zunächst werden Ethyl-2,4,5-trifluorbenzoylacetat, [Formyl-13C]-Triethylorthoformiat und [15N]-4-Fluoranilin miteinander umgesetzt, um Ethyl-[15N,3-13C]-3-(4-Fluoranilino)-2-(2,4,5-trifluorbenzoyl)acrylat zu bilden. Dieser Zwischenprodukt wird einer Cyclisierung und Ester-Spaltung unterzogen, gefolgt von einer Reaktion mit 1-Methylpiperazin, um this compound zu ergeben .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound erfolgt typischerweise durch großtechnische Synthese unter Verwendung des oben genannten Synthesewegs. Der Prozess wird auf hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen sorgfältig gesteuert werden, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern und so seine Aktivität beeinflussen.
Substitution: Substitutionsreaktionen, insbesondere an den Fluoratomen, können verschiedene Analoga von this compound erzeugen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierungsreagenzien wie Chlor und Brom können für Substitutionsreaktionen verwendet werden.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann Oxidation beispielsweise zur Bildung von this compound-N-Oxid führen, während Reduktion this compound-Derivate mit veränderten funktionellen Gruppen ergeben kann .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of difloxacin involves several key steps. Initially, ethyl 2,4,5-trifluorobenzoylacetate, [formyl-13C]-triethyl orthoformate, and [15N]-4-fluoroaniline are reacted to form ethyl [15N,3-13C]-3-(4-fluoroanilino)-2-(2,4,5-trifluorobenzoyl)acrylate. This intermediate undergoes cyclization and ester cleavage, followed by reaction with 1-methylpiperazine to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Difloxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.
Substitution: Substitution reactions, particularly at the fluorine atoms, can produce different analogs of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like chlorine and bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound N-oxide, while reduction can yield this compound derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics of Difloxacin
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Studies have demonstrated that this compound exhibits a concentration-dependent effect, with a wide spectrum of bactericidal activity against various pathogens. The pharmacokinetics of this compound have been extensively studied in multiple species, including horses, dogs, and fish.
Key Pharmacokinetic Parameters
Species | Administration Route | Dose (mg/kg) | Half-life (hours) | Clearance (L/kg/h) | Bioavailability (%) |
---|---|---|---|---|---|
Horses | IV | 5 | 2.66 | 0.28 | 95.81 |
Dogs | Oral | 200 | 26 | Not specified | Not specified |
Crucian Carp | Oral | 20 | Not specified | Not specified | 81.46 |
These parameters indicate that this compound has a relatively short half-life in horses compared to other fluoroquinolones like enrofloxacin, suggesting a need for more frequent dosing in this species .
Therapeutic Applications
This compound has been utilized in treating various bacterial infections across different animal species. Its applications include:
Treatment of Bacterial Infections in Veterinary Medicine
- Respiratory Infections : this compound is effective against chronic respiratory infections caused by Escherichia coli and Mycoplasma gallisepticum in poultry, particularly broilers and turkeys .
- Bovine Respiratory Disease : It is indicated for treating shipping fever and calf pneumonia associated with pathogens like Pasteurella haemolytica .
- Canine Infections : this compound has shown efficacy against canine bacterial isolates, making it a valuable option for treating infections in dogs .
Case Studies
- Gonorrhea Treatment : A study involving 30 men with uncomplicated urethral gonorrhea demonstrated that a single oral dose of 200 mg of this compound effectively eradicated Neisseria gonorrhoeae and coexisting Chlamydia trachomatis infections . However, side effects were reported in over half of the participants, indicating potential limitations in its use.
- Pneumonic Pasteurellosis : Experimental studies have shown that this compound effectively treats pneumonic pasteurellosis in calves, highlighting its importance in managing respiratory diseases in livestock .
Safety and Efficacy Concerns
While this compound is generally considered safe for use in animals, certain safety concerns have been raised:
- Adverse Effects : In clinical trials, some animals exhibited increased creatine kinase levels after administration, suggesting potential tissue irritation or damage .
- Use in Young Animals : There are concerns regarding fluoroquinolone-induced arthropathy in young horses, which necessitates caution when prescribing this compound to this demographic .
Wirkmechanismus
Difloxacin exerts its antibacterial effects by inhibiting the bacterial enzyme DNA gyrase, also known as topoisomerase II. This enzyme is crucial for DNA replication, transcription, and recombination. By inhibiting DNA gyrase, this compound prevents the bacteria from maintaining their DNA superhelical structure, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Enrofloxacin
- Pradofloxacin
- Ciprofloxacin
- Danofloxacin
Vergleich
Difloxacin ist unter den Fluorchinolonen einzigartig aufgrund seiner spezifischen chemischen Struktur, die eine 4-Fluorphenylgruppe umfasst. Dieser strukturelle Unterschied beeinflusst seine Pharmakokinetik und Wirksamkeit. So hat this compound im Vergleich zu Enrofloxacin ein breiteres Wirkungsspektrum, ist aber weniger wirksam als Pradofloxacin .
Die Phototoxizität von this compound ist ebenfalls geringer im Vergleich zu Pefloxacin, einem weiteren Fluorchinolon, aufgrund des Vorhandenseins des sperrigen 1-Fluorphenylsubstituenten .
Biologische Aktivität
Difloxacin is a synthetic fluoroquinolone antibiotic primarily used in veterinary medicine. It exhibits broad-spectrum bactericidal activity against a variety of gram-positive and gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy against specific pathogens, and relevant case studies.
This compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death. The compound is effective against both replicating and dormant microorganisms, making it suitable for treating various infections.
Pharmacokinetics
This compound's pharmacokinetic profile has been extensively studied in different animal models. Here are key findings from various studies:
This compound reaches maximum plasma concentrations within 1-2 hours post-administration, with an elimination half-life of approximately 7 hours in broiler chickens and varying between 4.96 to 11.78 hours in goats depending on the administration route.
Efficacy Against Bacterial Isolates
This compound has demonstrated significant efficacy against a range of bacterial isolates:
- Gram-Negative Bacteria : Most isolates are susceptible to this compound, including strains of Escherichia coli, Klebsiella pneumoniae, and Proteus spp..
- Gram-Positive Bacteria : Susceptibility varies; however, this compound has shown effectiveness against Staphylococcus intermedius and Streptococcus canis.
In a study involving 174 bacterial isolates from clinical cases, this compound exhibited a concentration-dependent post-antibiotic effect lasting between 0.2 to 3 hours for certain strains, indicating its potential for effective treatment in infections caused by these pathogens .
Case Studies
- Postpartum Uterine Infections in Ewes : A case-control study evaluated the efficacy of this compound in treating postpartum uterine infections in ewes. The results indicated that this compound significantly reduced infection rates compared to control groups, demonstrating its effectiveness in veterinary applications .
- In Vivo Evaluation : In a controlled study on mares, this compound was administered at a dose of 7.5 mg/kg for five days. The results showed no adverse effects and confirmed that this compound effectively penetrated various body fluids, including synovial fluid and peritoneal fluid .
Safety and Toxicology
This compound has been evaluated for genotoxicity and carcinogenicity:
- Genotoxicity : Studies have shown that this compound is considered non-genotoxic as it did not produce positive results in mutagenicity tests and lacks structural alerts for genotoxicity .
- Carcinogenicity : In long-term studies involving rats and mice, this compound did not significantly increase tumor incidence except for a noted shift in tumor types at high doses in male CD-1 mice, which is not deemed toxicologically significant due to the strain's predisposition to lung tumors .
Eigenschaften
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCJXYPHIIZEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91296-86-5 (hydrochloride) | |
Record name | Difloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048348 | |
Record name | Difloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98106-17-3 | |
Record name | Difloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98106-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11511 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Difloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z7OO9FNFD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Difloxacin?
A1: this compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV [, , , , , ]. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts these vital processes, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C21H21F2N3O3, and its molecular weight is 401.4 g/mol.
Q3: How does the structure of this compound contribute to its activity?
A4: The fluoroquinolone structure of this compound, particularly the fluorine atom at position 6 and the difluorophenyl group at position 1, is crucial for its antibacterial activity [, ]. These structural features enhance its binding affinity for bacterial DNA gyrase and topoisomerase IV.
Q4: Are there any structural modifications of this compound that can impact its activity?
A4: While specific modifications are not extensively discussed in the provided papers, it's important to note that even minor alterations to the fluoroquinolone core structure can significantly impact its potency, spectrum of activity, and pharmacological properties.
Q5: What is known about the stability of this compound in different formulations?
A6: Studies have investigated various formulations of this compound, including injectable solutions, oral solutions, and long-acting formulations like poloxamer 407 gel []. These studies focused primarily on pharmacokinetics and bioavailability, with limited information on long-term stability under various storage conditions.
Q6: How is this compound absorbed, distributed, metabolized, and excreted in different species?
A7: this compound exhibits good absorption following oral, intramuscular, and subcutaneous administration in various species, including chickens, goats, horses, pigs, and fish [, , , , , , , ]. It is widely distributed in the body, achieving therapeutic concentrations in serum, urine, milk, and various tissues [, , , , , , ]. this compound is primarily metabolized in the liver, with glucuronide conjugation being a major metabolic pathway in humans []. Elimination occurs primarily through the renal route, with a relatively long elimination half-life compared to other fluoroquinolones [, , , , , ].
Q7: Does infection influence the pharmacokinetics of this compound?
A8: Yes, experimental infections with bacteria like E. coli and Aeromonas hydrophila have been shown to alter the pharmacokinetics of this compound in various species [, , , ]. These alterations can include changes in absorption, distribution, and elimination rates, potentially impacting its efficacy.
Q8: What are the key PK/PD parameters for this compound?
A9: Key PK/PD parameters include Cmax/MIC (maximum serum concentration/minimum inhibitory concentration) and AUC/MIC (area under the curve/minimum inhibitory concentration) ratios [, ]. Achieving sufficient drug concentrations above the MIC for a specific pathogen is crucial for successful treatment.
Q9: What animal models have been used to evaluate the efficacy of this compound?
A11: Researchers have utilized various animal models, including chickens, goats, pigs, rabbits, and mice, to investigate the efficacy of this compound in treating infections caused by bacteria like Mycoplasma gallisepticum, Escherichia coli, Mannheimia haemolytica, Staphylococcus aureus, and Enterobacter aerogenes [, , , , , ].
Q10: Are there known mechanisms of resistance to this compound?
A13: Like other fluoroquinolones, resistance to this compound can develop through mutations in the genes encoding DNA gyrase and topoisomerase IV, leading to reduced drug binding affinity []. Additionally, efflux pumps that actively expel the drug from bacterial cells can contribute to resistance.
Q11: Does cross-resistance exist between this compound and other fluoroquinolones?
A14: Cross-resistance among fluoroquinolones is a significant concern. Resistance mechanisms, such as target site mutations and efflux pump overexpression, can confer resistance to multiple members of this drug class [].
Q12: What are the potential toxicities associated with this compound?
A15: While this compound generally exhibits a favorable safety profile, potential adverse effects have been observed in preclinical and clinical studies. These include cartilage lesions in young animals [, ], gastrointestinal disturbances, and central nervous system effects [].
Q13: Have there been attempts to develop targeted drug delivery systems for this compound?
A16: Research has explored the development of this compound-loaded gelatin microspheres for lung targeting []. These microspheres aim to improve drug delivery to the lungs, potentially enhancing efficacy and reducing systemic side effects.
Q14: What analytical methods are used to detect and quantify this compound?
A17: Several analytical methods have been employed to determine this compound concentrations in various matrices. These include high-performance liquid chromatography (HPLC) with fluorescence detection [, , , , ], reversed-phase HPLC (RP-HPLC) [, , , ], and flow injection chemiluminescence analysis []. Additionally, microbiological assays have been used to assess this compound concentrations [].
Q15: Are there methods to detect this compound residues in food products?
A18: Yes, researchers have developed and validated RP-HPLC methods specifically for determining this compound residues in different rabbit tissues to ensure food safety and assess withdrawal periods [].
Q16: How were the analytical methods used for this compound validated?
A19: The analytical methods employed in the studies, particularly HPLC and RP-HPLC methods, were validated according to established guidelines, such as those from the United States Pharmacopeia (USP) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals (ICH) [, ]. Validation parameters typically include specificity, linearity, precision, accuracy, sensitivity, repeatability, and robustness.
Q17: How does this compound compare to other fluoroquinolones in terms of efficacy and safety?
A20: Several studies have compared this compound to other fluoroquinolones, such as enrofloxacin, ciprofloxacin, danofloxacin, and marbofloxacin, in treating various bacterial infections [, , , , , ]. While this compound generally exhibits potent activity, its efficacy and safety profile vary depending on the specific pathogen, animal species, and dosage regimen.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.